(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c22-14-20(21(24)23-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-13H,15H2,(H,23,24)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHRCDPBRWDNF-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC3=CC=CC=C3C=C2)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the naphthalen-2-ylprop-2-enamide backbone, followed by the introduction of the cyano group and the benzyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylprop-2-enamide derivatives with hydroxyl groups, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it may bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.
Industry: In industry, this compound is used in the development of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the naphthalene ring are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Effects
The cyano group in the target compound is strongly electron-withdrawing, which contrasts with the methyl group in the analogue () and the benzylpenicillin salt in . Such differences influence:
- Reactivity: The cyano group may enhance electrophilicity at the α,β-unsaturated carbonyl system, enabling nucleophilic additions.
- Electronic Environment: highlights that substituent electronegativity correlates with chemical shifts (e.g., $^{119}\text{Sn}$ NMR), suggesting that the cyano group in the target compound would significantly perturb $^{1}\text{H}$ or $^{13}\text{C}$ NMR signals compared to methyl or hydroxyl groups .
Data Table: Key Comparisons
Research Findings and Implications
Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving stereochemistry and crystal packing in such compounds. The target compound’s Z-configuration and planar naphthalene system would require precise crystallographic validation .
Analogously, the cyano group in the target compound may influence adjacent protons or carbons in NMR spectra .
Electronegativity Trends: The linear relationship between $^{119}\text{Sn}$ chemical shifts and electronegativity () implies that the cyano group’s impact could be quantified experimentally, guiding synthetic optimization .
Biological Activity
(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
The synthesis of this compound typically involves a multi-step process that includes the formation of the naphthalen-2-ylprop-2-enamide backbone, followed by the introduction of the cyano and benzyl groups. The synthesis requires careful control of reaction conditions to achieve the desired stereochemistry (Z-configuration) .
Table 1: Key Synthetic Steps
| Step | Description |
|---|---|
| 1 | Formation of the naphthalen-2-ylprop-2-enamide backbone via condensation reactions. |
| 2 | Introduction of the cyano group through nucleophilic substitution. |
| 3 | Addition of the benzyl group, often requiring specific catalysts. |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The cyano group and naphthalene ring are critical for its binding affinity and specificity, potentially modulating enzyme activity or receptor interactions .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation : By binding to receptors, it may alter signaling pathways related to cell proliferation or apoptosis.
Biological Activity
Research has indicated that this compound exhibits promising biological activities:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been noted for its potential to disrupt cellular processes critical for tumor growth .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM .
Comparison with Similar Compounds
The structural uniqueness of this compound provides it with distinct biological properties compared to other similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Benzyl-2-cyano-3-(phenyl)prop-2-enamide | Lacks naphthalene ring | Moderate anticancer activity |
| N-Benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | Contains methoxy group | Enhanced anti-inflammatory effects |
Q & A
Q. How can researchers optimize the synthesis of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide to maximize yield and stereoselectivity?
Methodological Answer:
- Use a base-catalyzed condensation reaction between 2-naphthaldehyde and N-benzyl-2-cyanoacetamide under controlled conditions.
- Optimize solvent polarity (e.g., ethanol or methanol) and temperature (40–60°C) to favor the (Z)-isomer via kinetic control .
- Confirm stereochemistry using H NMR coupling constants (; ) and NOESY correlations to distinguish between (Z) and (E) isomers .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Refine structures using SHELXL for precise bond-length/angle determination and ORTEP-3 for graphical representation .
- High-resolution mass spectrometry (HRMS): Validate molecular formula via exact mass matching (e.g., [M+H] or [M+Na] ions) .
- NMR spectroscopy: Assign aromatic protons (6.8–8.5 ppm) and cyano/amide functional groups using DEPT-135 .
Q. How can reaction conditions be tailored to suppress (E)-isomer formation during synthesis?
Methodological Answer:
- Employ sterically hindered bases (e.g., DBU) to stabilize the (Z)-isomer transition state.
- Use non-polar solvents (e.g., toluene) to reduce isomerization post-synthesis .
- Monitor reaction progress in real-time via TLC or in-situ IR spectroscopy to terminate the reaction at peak (Z)-isomer concentration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
Methodological Answer:
- Synthesize derivatives with modified benzyl (e.g., halogenated or methoxy-substituted) or naphthyl groups (e.g., 1-naphthyl vs. 2-naphthyl) .
- Evaluate biological activity (e.g., enzyme inhibition or cytotoxicity) using dose-response assays. Correlate electronic (Hammett σ) or steric (Taft ) parameters with activity trends .
- Perform molecular docking to predict binding interactions with target proteins (e.g., kinases) using crystallographic data from related benzamide derivatives .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Methodological Answer:
- Cross-validate purity: Use HPLC-MS to rule out impurities skewing NMR/XRD results .
- Re-examine crystallographic models: Check for disorder or twinning in SCXRD data using SHELXL’s TWIN/BASF commands .
- Dynamic NMR studies: Probe temperature-dependent conformational changes that may explain discrepancies in solution vs. solid-state structures .
Q. What strategies can mitigate challenges in growing high-quality single crystals for XRD analysis?
Methodological Answer:
- Use solvent diffusion (e.g., layering hexane over a DCM solution) to slow crystallization.
- Screen for polymorphs via solvent variation (e.g., DMF vs. acetonitrile) and additive screening (e.g., ionic liquids) .
- Employ cryocooling (100 K) to stabilize crystals during data collection, especially for low-melting-point solvents .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., cyano group as electrophilic center) .
- Simulate reaction pathways for hydrolysis or Michael addition using transition-state theory .
- Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Plasma protein binding: Use equilibrium dialysis or ultrafiltration to measure unbound fraction .
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
